XLogP3 Lipophilicity Advantage Over 2-Piperidone
4-Azaspiro[2.5]octan-5-one exhibits a computed XLogP3 of 0.3, substantially higher than the −0.5 measured for 2-piperidone (δ-valerolactam), the direct linear lactam analog lacking the spiro-annulated cyclopropane ring [1][2]. The difference of +0.8 log units corresponds to an approximately 6.3-fold greater partition coefficient for the spiro compound, indicating enhanced lipophilicity conferred by the cyclopropyl moiety.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 2-Piperidone (δ-valerolactam, CAS 675-20-7): XLogP3 = −0.5; experimental logP = −0.46 |
| Quantified Difference | ΔXLogP3 = +0.8 log units (~6.3-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); experimental logP for 2-piperidone from Hansch et al. (1995) |
Why This Matters
A ΔlogP of +0.8 is sufficient to meaningfully alter membrane permeability and oral absorption of derived lead compounds, making the spiro building block the preferred choice when increased lipophilicity is desired without introducing additional rotatable bonds or heteroatoms.
- [1] PubChem Compound Summary CID 11665409: 4-Azaspiro[2.5]octan-5-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11665409 (accessed April 2026). View Source
- [2] PubChem Compound Summary CID 12665: 2-Piperidone (δ-Valerolactam). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12665 (accessed April 2026). View Source
